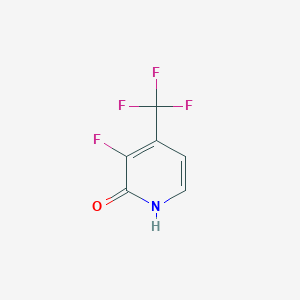

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-fluoro-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVQCPUTFJFSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700741 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227594-89-9 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one

Introduction: A Scaffold of Strategic Importance in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for fine-tuning the pharmacological profiles of therapeutic agents. The trifluoromethylpyridinyl moiety, in particular, represents a privileged structure, conferring a unique combination of metabolic stability, binding affinity, and bioavailability to active pharmaceutical ingredients (APIs). This guide focuses on a key exemplar of this class: 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one (CAS Number: 1227594-89-9 ).

This molecule is not merely an academic curiosity; it is a pivotal building block in the synthesis of complex pharmaceuticals, most notably the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine (Pifeltro®), used in the treatment of HIV-1 infection.[1][2] The presence of both a fluoro and a trifluoromethyl group on the pyridinone ring creates a unique electronic and steric environment, profoundly influencing its reactivity and interaction with biological targets. This guide will provide an in-depth exploration of its synthesis, characterization, chemical behavior, and critical application, offering researchers and drug development professionals a comprehensive technical resource.

Physicochemical Properties and Molecular Characterization

The compound exists in a tautomeric equilibrium between the pyridin-2(1H)-one (lactam) form and the 2-hydroxypyridine (lactim) form, although the lactam form typically predominates in solution and the solid state. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the N-H proton.[3]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| CAS Number | 1227594-89-9 | [4] |

| Molecular Formula | C₆H₃F₄NO | [4] |

| Molecular Weight | 181.09 g/mol | [4] |

| Appearance | White crystalline solid | [4] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 12.97 (br s, 1H), 7.36 (d, 1H), 6.44 (m, 1H) | [4] |

Expert Insights on Characterization: The ¹H NMR spectrum is characteristic and serves as a primary tool for identification. The broad singlet observed at approximately 12.97 ppm is indicative of the acidic N-H proton of the pyridinone ring. The two aromatic protons appear as distinct multiplets, with their chemical shifts and coupling patterns dictated by the fluorine substituent. For unambiguous structural confirmation, ¹⁹F NMR and ¹³C NMR spectroscopy are essential. In ¹⁹F NMR, two distinct signals would be expected: one for the C3-F group and a second for the C4-CF₃ group, with characteristic splitting patterns.

Synthesis: A Protocol Grounded in Mechanistic Logic

The preparation of this compound can be efficiently achieved via the selective hydrolysis of a readily available precursor, 2,3-difluoro-4-(trifluoromethyl)pyridine. This method is advantageous due to its high yield and operational simplicity.

Diagram of Synthetic Workflow

Caption: Synthetic route to the target compound via hydrolysis.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures for the synthesis of this key intermediate.[4]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add a mixture of concentrated sulfuric acid (24.3 mL, ~437 mmol) and deionized water (20.0 mL).

-

Addition of Starting Material: To the stirred acidic solution, carefully add 2,3-difluoro-4-(trifluoromethyl)pyridine (6.8 mL, ~54.6 mmol).

-

Heating: Heat the reaction mixture to 65 °C and maintain this temperature with vigorous stirring for approximately 4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Causality: The C2 position is more susceptible to nucleophilic attack by water than the C3 position due to the electronic activation provided by the ring nitrogen. The acidic conditions protonate the ring nitrogen, further enhancing the electrophilicity of the C2 and C6 positions. Heating is required to overcome the activation energy for this aromatic nucleophilic substitution (SₙAr) reaction.

-

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature using an ice bath.

-

Neutralization and Precipitation: Slowly and carefully add 5M sodium hydroxide solution (~44 mL) to the flask while maintaining the temperature at or below room temperature with the ice bath. The target compound will precipitate as a white solid during neutralization.

-

Self-Validation: The formation of a precipitate upon neutralization is a key indicator of successful product formation, as the deprotonated (sodium salt) form is likely more soluble, while the neutral pyridinone is less soluble in the aqueous medium.

-

-

Isolation and Drying: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the product under vacuum to a constant weight. A typical yield for this procedure is approximately 95%.[4]

Reactivity and Mechanistic Considerations

The reactivity of the this compound ring is a delicate interplay of its constituent functional groups.

-

Electron-Withdrawing Effects: The trifluoromethyl group at C4 and the fluorine at C3 strongly withdraw electron density from the pyridine ring via the inductive effect. This makes the ring electron-deficient and generally deactivates it towards electrophilic aromatic substitution.

-

Nucleophilic Substitution: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the electron-withdrawing groups, though the existing substituents make further SₙAr reactions challenging.

-

N-H Acidity and Alkylation: The N-H proton is acidic and can be readily deprotonated by a suitable base (e.g., K₂CO₃, NaH) to form a pyridinone anion. This anion is a potent nucleophile and can undergo reactions at either the nitrogen or the exocyclic oxygen. N-alkylation is typically the kinetically and thermodynamically favored pathway, a crucial feature exploited in its synthetic applications.

Diagram of Molecular Reactivity Hotspots

Caption: Key reactive sites on the pyridinone scaffold.

Application Spotlight: Keystone Intermediate for Doravirine

The primary and most significant application of this compound is as a central building block in the synthesis of Doravirine, a potent and selective HIV-1 NNRTI.[1] The synthesis involves the N-alkylation of the pyridinone ring.

Diagram of Doravirine Synthesis Step

Caption: Incorporation of the pyridinone into the Doravirine core.

In this key step, the pyridinone is deprotonated by a mild base like potassium carbonate in an aprotic polar solvent such as DMF. The resulting nucleophilic nitrogen atom then attacks the electrophilic chloromethyl group of the triazole side-chain intermediate in a classic Sₙ2 reaction. This efficiently couples the two key fragments of the final drug molecule.[5]

Medicinal Chemistry Rationale: The trifluoromethyl group at the C4 position is crucial for Doravirine's activity. It is believed to occupy a hydrophobic pocket in the NNRTI binding site of the HIV-1 reverse transcriptase enzyme. The fluorine at C3 likely modulates the electronics and conformation of the ring, contributing to an optimal binding orientation and potentially enhancing metabolic stability by blocking a potential site of oxidative metabolism.

Safety and Handling

Proper handling of this compound is essential in a research and development setting. It is classified as an irritant.

Table 2: GHS Hazard Information

| Code | Hazard Statement | Precautionary Codes |

| H315 | Causes skin irritation. | P280, P302+P352 |

| H319 | Causes serious eye irritation. | P280, P305+P351+P338 |

| H335 | May cause respiratory irritation. | P261, P271, P304+P340 |

-

Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It should be kept away from incompatible substances such as strong oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.

Conclusion and Future Outlook

This compound is a high-value chemical intermediate whose importance is intrinsically linked to the development of modern antiviral therapies. Its synthesis is well-established, and its reactivity is governed by the powerful electronic effects of its fluorine substituents. The successful application of this building block in the multi-step synthesis of Doravirine underscores the power of fluorine chemistry in designing drugs with enhanced potency and optimized pharmacokinetic properties. As the demand for novel therapeutics continues to grow, such highly functionalized, fluorine-containing heterocyclic scaffolds will undoubtedly remain at the forefront of medicinal chemistry research, serving as critical starting points for the discovery of next-generation medicines.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one. This molecule is of significant interest in medicinal chemistry and drug discovery due to the strategic incorporation of both a fluorine atom and a trifluoromethyl group on a pyridinone scaffold. These substitutions are known to modulate key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity.[1][2] This document is intended to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

The strategic placement of fluorine and a trifluoromethyl group on the pyridinone ring is anticipated to significantly influence its electron distribution, pKa, and intermolecular interactions. The trifluoromethyl group is a strong electron-withdrawing group, which can impact the acidity of the N-H proton and the overall reactivity of the molecule.[3] The adjacent fluorine atom further modulates the electronic properties of the aromatic system. Understanding these characteristics is paramount for predicting the behavior of this compound in biological systems and for designing robust synthetic and analytical protocols.

Core Physicochemical Data

A summary of the foundational physicochemical properties of this compound is presented below. It is important to note that while some data is available from computational predictions and vendor information, comprehensive experimental characterization is still emerging.

| Property | Value | Source |

| Chemical Formula | C₆H₃F₄NO | [4][5] |

| Molecular Weight | 181.09 g/mol | [4][5] |

| CAS Number | 1227594-89-9 | [4][5] |

| Appearance | Solid (predicted) | [6] |

| Melting Point | Data not available. For the related compound 4-(Trifluoromethyl)pyridin-2(1H)-one, the melting point is 161-165 °C.[5] | N/A |

| Boiling Point | Data not available. | N/A |

| Solubility | Data not available. Expected to have limited aqueous solubility. | N/A |

| pKa | Data not available. The presence of electron-withdrawing groups suggests it is likely to be a weak acid. | N/A |

| XLogP3 (Predicted) | 1.0 | N/A |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 5 | N/A |

| Topological Polar Surface Area | 29.1 Ų | N/A |

Tautomerism: A Critical Consideration

Pyridin-2(1H)-ones exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine form. For the title compound, this equilibrium is between this compound and 3-Fluoro-4-(trifluoromethyl)pyridin-2-ol. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. Spectroscopic analysis is crucial to determine the predominant tautomeric form under specific conditions.

Caption: Tautomeric equilibrium of the title compound.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the N-H proton. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns and chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It is expected to show two distinct signals: one for the fluorine atom directly attached to the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and coupling constants will provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

-

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹, characteristic of the pyridinone carbonyl group.

-

C-F and C-CF₃ stretches: Strong absorption bands in the fingerprint region, typically between 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₆H₃F₄NO. The fragmentation pattern will likely involve the loss of small molecules such as CO and HF, as well as cleavage of the trifluoromethyl group.

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the physicochemical properties of this compound, the following established protocols are recommended.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Caption: Workflow for melting point determination.

Solubility Determination

The equilibrium solubility can be determined using the shake-flask method. An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer at different pH values, organic solvents). The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.

pKa Determination

The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration, UV-Vis spectroscopy, or NMR spectroscopy. For a compound with chromophores, UV-Vis spectroscopy is a common and accurate method. The absorbance of a solution of the compound is measured at various pH values, and the pKa is determined from the inflection point of the resulting sigmoidal curve.

Caption: Workflow for pKa determination via UV-Vis.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for a novel chemical compound. Based on related structures, it may be an irritant to the skin, eyes, and respiratory system.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential in drug discovery. Its physicochemical properties, largely governed by the presence of the fluorine and trifluoromethyl substituents, are critical to its behavior and application. This guide provides a foundational understanding of these properties and outlines the experimental approaches for their determination. As research on this molecule progresses, a more complete experimental dataset will undoubtedly emerge, further aiding in the rational design of new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. canbipharm.com [canbipharm.com]

- 5. 1227594-89-9|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Hydroxy-3-fluoro-4-(trifluoromethyl)pyridine 1227594-89-9 [sigmaaldrich.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one structure and synthesis

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one: Structure, Synthesis, and Scientific Context

Executive Summary: this compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the pyridinone scaffold imparts unique physicochemical properties that are highly sought after in modern drug design. The trifluoromethyl group, a potent electron-withdrawing moiety, can enhance metabolic stability and binding affinity, while the 3-fluoro substituent can modulate the pKa and metabolic profile of the molecule.[1][2][3] This guide provides a detailed examination of the structure of this compound, outlines a plausible and detailed synthetic route based on established chemical principles, and discusses the scientific rationale behind the synthetic strategy.

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs.[1] The deliberate introduction of fluorine-containing substituents is a cornerstone of modern drug design, used to fine-tune a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic profiles.[3][4]

-

The Trifluoromethyl Group (-CF3): This group is a powerful electron-withdrawing substituent and a bioisostere of a methyl group, but with significantly different electronic properties.[2] Its high electronegativity can lower the basicity of the pyridine nitrogen, reducing potential off-target interactions. Furthermore, the C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation, which can prolong the in-vivo half-life of a drug candidate.[1][4]

-

The Fluoro Group (-F): As the most electronegative element, a single fluorine atom can have profound effects on a molecule's conformation and electronic distribution. When placed at the 3-position of a pyridine ring, it can influence the molecule's metabolic stability and receptor binding interactions without adding significant steric bulk.[1]

The combination of these two groups in this compound creates a valuable and versatile building block for constructing complex pharmaceutical intermediates, such as those related to antiviral medications like Doravirine.[5]

Structure and Physicochemical Properties

This compound is a pyridinone derivative, meaning it contains a pyridine ring with a carbonyl group. It exists in tautomeric equilibrium with its aromatic alcohol isomer, 3-fluoro-4-(trifluoromethyl)pyridin-2-ol. The pyridinone form is generally the more stable tautomer.

Caption: Tautomeric equilibrium of the target compound.

Physicochemical Data Summary

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1227594-89-9 | [5][6] |

| Molecular Formula | C₆H₃F₄NO | [5] |

| Molecular Weight | 181.09 g/mol | [5] |

| Appearance | Off-white to white solid (predicted) | Inferred from similar compounds[7][8] |

| Storage | Sealed in dry, room temperature | [5] |

| Classification | Heterocyclic Building Block, Pharmaceutical Intermediate | [5] |

Synthesis of this compound

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Starting Material: 4-(Trifluoromethyl)pyridin-2(1H)-one (CAS: 50650-59-4)[7]

Step 1: Nitration to form 3-Nitro-4-(trifluoromethyl)pyridin-2(1H)-one

This step introduces a nitro group at the 3-position, which is activated for electrophilic substitution by the electron-donating character of the hydroxyl/amide group.

-

Protocol:

-

To a flask cooled to 0 °C in an ice bath, slowly add 4-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in portions to concentrated sulfuric acid (5-10 vol).

-

Once dissolution is complete, slowly add fuming nitric acid (1.5 eq) dropwise, ensuring the internal temperature remains below 5 °C. The use of concentrated sulfuric acid is critical as it protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS for the consumption of starting material.[9]

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-nitro-4-(trifluoromethyl)pyridin-2(1H)-one.

-

Step 2: Reduction to form 3-Amino-4-(trifluoromethyl)pyridin-2(1H)-one

The nitro group is reduced to a primary amine, which is the precursor for the subsequent diazotization-fluorination reaction.

-

Protocol (Method A - Catalytic Hydrogenation):

-

Dissolve the nitro-intermediate (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature until the reaction is complete (typically 4-12 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the amino-pyridinone.

-

-

Protocol (Method B - Metal-Acid Reduction):

-

Suspend the nitro-intermediate (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (Fe, 5.0 eq) and a catalytic amount of concentrated hydrochloric acid (HCl).

-

Heat the mixture to reflux (70-80 °C) for 2-4 hours.

-

Cool the reaction, neutralize with sodium carbonate, and filter through Celite.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the product.

-

Step 3: Balz-Schiemann Reaction to form this compound

This is the key fluorination step. The amino group is converted into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to install the fluorine atom.

-

Protocol:

-

Suspend the amino-pyridinone intermediate (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. This in-situ formation of nitrous acid converts the primary amine into a diazonium tetrafluoroborate salt, which often precipitates from the solution.

-

Stir the resulting suspension for 30-60 minutes at 0 °C.

-

Collect the diazonium salt by filtration, wash with cold diethyl ether, and dry carefully under a stream of nitrogen. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care behind a blast shield.

-

Gently heat the dry diazonium salt in an inert solvent (e.g., toluene or hexane) or neat until nitrogen evolution ceases. This thermal decomposition expels N₂ gas and generates a pyridyl cation, which is then captured by a fluoride ion from the BF₄⁻ counterion.[10]

-

After cooling, purify the crude product by column chromatography on silica gel to afford the final product, this compound.

-

Mechanistic Insights: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic or heteroaromatic ring. The mechanism proceeds through distinct stages.

Caption: Simplified mechanism of the Balz-Schiemann reaction.

-

Diazotization: The primary amino group reacts with nitrous acid (formed in situ from NaNO₂ and HBF₄) to generate a diazonium salt (Ar-N₂⁺).

-

Decomposition: Upon heating, the diazonium salt undergoes thermal decomposition, releasing a molecule of nitrogen gas (N₂), which is a highly stable leaving group and the thermodynamic driving force for the reaction. This process generates a high-energy aryl cation intermediate.

-

Fluoride Capture: The aryl cation is immediately captured by a fluoride anion (F⁻) from the tetrafluoroborate (BF₄⁻) counterion, forming the stable C-F bond and completing the synthesis.

Conclusion and Outlook

This compound represents a confluence of desirable structural motifs for modern chemical research. Its synthesis, while requiring a multi-step approach, relies on well-understood and scalable chemical transformations. The outlined protocol provides a reliable pathway for researchers to access this valuable building block. As the demand for more sophisticated and precisely functionalized heterocyclic compounds continues to grow in drug discovery and materials science, molecules like this will play an increasingly critical role in the development of next-generation technologies and therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. jelsciences.com [jelsciences.com]

- 5. 1227594-89-9|this compound|BLD Pharm [bldpharm.com]

- 6. 3-Fluoro-2-hydroxy-4-(trifluoromethyl)pyridine - [nashpharmatech.com]

- 7. ossila.com [ossila.com]

- 8. chembk.com [chembk.com]

- 9. 33252-64-1 | CAS DataBase [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one Derivatives and Analogs for Drug Discovery Professionals

Foreword: The Strategic Imperative of Fluorine in Pyridine Scaffolds

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] Among the myriad of heterocyclic scaffolds, the pyridine ring stands out for its prevalence in numerous approved drugs. When endowed with fluorine and trifluoromethyl groups, as in the case of the 3-fluoro-4-(trifluoromethyl)pyridin-2(1H)-one core, a powerful synergy emerges, offering a versatile platform for the development of novel therapeutics across a range of disease areas. This guide provides an in-depth exploration of this promising chemical space, from synthesis to biological application, tailored for researchers and professionals in drug discovery and development.

The Core Scaffold: Physicochemical Properties and Rationale for Use

The this compound scaffold is a highly functionalized and electronically distinct building block. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly impacts the electron density of the pyridine ring, influencing its reactivity and potential interactions with biological targets. The trifluoromethyl group, in particular, is a powerful modulator of lipophilicity and metabolic stability.[3]

The pyridin-2(1H)-one tautomer is the predominant form and offers a crucial hydrogen bond donor and acceptor functionality, which is pivotal for anchoring the molecule within the binding sites of various enzymes, such as kinases.[4] The strategic placement of the fluorine atom at the 3-position can further enhance binding affinity through favorable electrostatic interactions and can also block potential sites of metabolism, thereby improving the drug's half-life.[5]

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives often involves multi-step sequences, leveraging fluorinated building blocks and cyclization reactions.

Synthesis of this compound

A common strategy for the synthesis of the core scaffold involves the construction of the pyridinone ring from acyclic precursors. One plausible approach, adapted from related syntheses, is a three-component cyclization reaction.[1]

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of the core scaffold.

Experimental Protocol (Hypothetical, based on related procedures):

-

Cyclization: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and fluoromalononitrile (1.0 eq) in ethanol, add ammonium acetate (2.0 eq).

-

Reflux: Heat the reaction mixture to reflux for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude intermediate dihydropyridine can be purified by column chromatography.

-

Aromatization: Dissolve the purified intermediate in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid or air) to facilitate aromatization to the desired pyridinone.

-

Purification: Purify the final product by recrystallization or column chromatography to yield this compound.

Synthesis of Analogs

The versatility of the core scaffold lies in the ability to introduce a wide range of substituents at various positions of the pyridine ring. This is crucial for exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of lead compounds.

Strategies for Analog Synthesis:

-

N-Alkylation/Arylation: The nitrogen at the 1-position can be readily alkylated or arylated using appropriate electrophiles in the presence of a base. This allows for the introduction of diverse side chains to probe different regions of the target's binding pocket.

-

Substitution at the 5- and 6-positions: Functionalization at these positions can be achieved through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on a pre-functionalized pyridinone ring (e.g., with a halogen at the desired position).

-

Modification of the Trifluoromethyl Group: While more challenging, analogs with other fluoroalkyl groups can be synthesized by starting with the corresponding fluoroalkylated building blocks.

Illustrative Workflow for Analog Synthesis:

Caption: Diversification strategies for analog synthesis.

Biological Applications and Mechanism of Action

Derivatives of this compound have shown promise in a variety of therapeutic areas, most notably as kinase inhibitors in oncology.

Kinase Inhibition in Oncology

The pyridin-2(1H)-one moiety is a well-established hinge-binding motif in many kinase inhibitors.[4] The N-H and C=O groups of the pyridinone can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

Mechanism of Action as Kinase Inhibitors:

Derivatives of this scaffold typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This disruption of the signaling cascade can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Insights:

The following table summarizes hypothetical but representative SAR data for a series of analogs targeting a generic kinase, illustrating the impact of substitutions on inhibitory activity.

| Compound ID | R1 (N-substitution) | R5 | R6 | Kinase IC50 (nM) |

| Core | H | H | H | >10,000 |

| A-1 | Methyl | H | H | 5,200 |

| A-2 | Phenyl | H | H | 850 |

| A-3 | 3-aminophenyl | H | H | 120 |

| B-1 | 3-aminophenyl | Cl | H | 75 |

| B-2 | 3-aminophenyl | Methoxy | H | 98 |

| C-1 | 3-aminophenyl | Cl | Methyl | 45 |

| C-2 | 3-aminophenyl | Cl | Phenyl | 25 |

This data is illustrative and intended to demonstrate general SAR trends.

The data suggests that:

-

N-arylation is generally more favorable than N-alkylation.

-

Electron-donating or hydrogen-bonding groups on the N-aryl substituent can significantly improve potency.

-

Small halogen or alkyl substitutions at the 5- and 6-positions can further enhance activity.

Case Study: Intermediate in the Synthesis of Doravirine

A key application of the this compound scaffold is as a crucial intermediate in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 infection.[6][7] In the synthesis of Doravirine, the pyridinone core is further functionalized and coupled with other key fragments to construct the final drug molecule. This highlights the industrial relevance and utility of this scaffold in the pharmaceutical industry.

Analytical Characterization

Thorough analytical characterization is essential for confirming the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the pyridinone ring protons, typically in the aromatic region (δ 6.0-8.5 ppm). The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show distinct signals for the six carbon atoms of the core structure. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing these compounds. Two distinct signals are expected: one for the fluorine at the 3-position and another for the trifluoromethyl group, with characteristic chemical shifts and coupling patterns.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds, providing a precise mass measurement that matches the calculated molecular formula.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. Its unique combination of electronic properties, hydrogen bonding capabilities, and amenability to chemical modification makes it an attractive starting point for lead optimization in various drug discovery programs, particularly in the field of oncology.

Future research in this area will likely focus on:

-

The development of more efficient and scalable synthetic routes to the core scaffold and its analogs.

-

Exploration of a wider range of substitutions to expand the chemical space and identify novel biological activities.

-

In-depth investigation of the mechanism of action of new derivatives against a broader panel of biological targets.

-

Preclinical and clinical development of promising lead candidates.

References

- 1. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. nationalmaglab.org [nationalmaglab.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data for 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring both a fluorine atom and a trifluoromethyl group on a pyridinone core, necessitates a thorough characterization using modern spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Understanding these spectroscopic signatures is crucial for synthesis confirmation, purity assessment, and elucidation of its chemical behavior. The strategic incorporation of fluorine and trifluoromethyl groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a wealth of information regarding its atomic connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring atoms.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Broad Singlet | 1H | N-H |

| ~7.5-7.8 | Doublet | 1H | H-6 |

| ~6.5-6.8 | Doublet of doublets | 1H | H-5 |

Interpretation:

-

The broad singlet in the downfield region is characteristic of the acidic proton of the N-H group in the pyridinone ring. Its exact chemical shift can be sensitive to solvent and concentration.

-

The two aromatic protons, H-5 and H-6, will appear as distinct signals due to their different electronic environments.

-

H-6 is expected to be a doublet due to coupling with H-5.

-

H-5 will likely appear as a doublet of doublets due to coupling with both H-6 and the fluorine atom at position 3.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all the unique carbon atoms in the molecule and provide insights into their hybridization and bonding.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~160 | Doublet | C-2 (C=O) |

| ~150 | Doublet | C-3 |

| ~140 | Singlet | C-6 |

| ~122 | Quartet | CF₃ |

| ~120 | Doublet | C-4 |

| ~110 | Doublet | C-5 |

Interpretation:

-

The carbonyl carbon (C-2) will be in the typical downfield region for amides. It will likely appear as a doublet due to coupling with the adjacent fluorine atom.

-

The carbon directly bonded to the fluorine (C-3) will show a large one-bond C-F coupling constant, resulting in a distinct doublet.

-

The trifluoromethyl carbon (CF₃) will appear as a quartet due to coupling with the three fluorine atoms.[4]

-

The remaining aromatic carbons will exhibit smaller C-F coupling constants depending on their proximity to the fluorine atom.[5]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing functional groups.[6][7][8]

Expected ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -70 | Singlet | CF₃ |

| ~ -130 to -150 | Doublet of doublets | C-F |

Interpretation:

-

The trifluoromethyl group will give a sharp singlet in the typical region for CF₃ groups attached to an aromatic ring.[3][9]

-

The single fluorine atom on the ring will show a more complex splitting pattern. It will be coupled to the neighboring proton (H-5) and potentially show longer-range coupling to other protons, resulting in a doublet of doublets or a more complex multiplet.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | N-H stretch |

| 1650-1680 | Strong | C=O stretch (amide) |

| 1600-1550 | Medium | C=C stretch (aromatic) |

| 1350-1150 | Strong | C-F stretches (CF₃ and Ar-F) |

Interpretation:

-

A broad absorption in the 3100-3000 cm⁻¹ region is indicative of the N-H stretching vibration.

-

A strong, sharp peak between 1650 and 1680 cm⁻¹ is characteristic of the carbonyl (C=O) group of the pyridinone ring.

-

Absorptions in the 1600-1550 cm⁻¹ range correspond to the C=C stretching vibrations of the aromatic ring.

-

The region between 1350 and 1150 cm⁻¹ will likely contain multiple strong bands due to the C-F stretching vibrations of both the trifluoromethyl group and the single fluorine atom.[10]

Experimental Protocol for IR Data Acquisition

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 9. rsc.org [rsc.org]

- 10. scispace.com [scispace.com]

Technical Guide: Physicochemical Characterization of 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one for Pharmaceutical Development

Abstract

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one is a novel heterocyclic compound with significant potential as a scaffold in medicinal chemistry, particularly due to the strategic placement of electron-withdrawing fluorine and trifluoromethyl groups.[1][2] Understanding its fundamental physicochemical properties is a critical prerequisite for its advancement in any drug development pipeline. This guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of this compound. We delineate field-proven, step-by-step protocols for determining equilibrium solubility across a physiologically relevant pH range and for conducting forced degradation studies in accordance with international regulatory standards.[3][4] The resulting data are crucial for informing formulation strategies, predicting in vivo behavior, and establishing appropriate storage and handling conditions.

Introduction and Compound Profile

The pyridin-2(1H)-one core is a privileged structure in pharmaceutical science, present in numerous approved therapeutic agents. The introduction of a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position is anticipated to modulate key properties such as metabolic stability, membrane permeability, and target-binding affinity. However, these same substitutions can profoundly impact fundamental characteristics like solubility and stability. Poor aqueous solubility can hinder oral bioavailability, while chemical instability can compromise drug product integrity, safety, and shelf-life.

This document serves as an authoritative guide for researchers to rigorously characterize this compound, ensuring a robust data package for informed decision-making in early-stage drug development.

Compound Details:

-

IUPAC Name: this compound[5]

-

Synonyms: 2-Hydroxy-3-fluoro-4-(trifluoromethyl)pyridine[6]

-

CAS Number: 1227594-89-9[6]

-

Molecular Formula: C₆H₃F₄NO[6]

-

Molecular Weight: 181.09 g/mol [6]

Caption: Chemical structure of this compound.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. The following section details the standard methodology for quantifying the thermodynamic equilibrium solubility of the title compound. The Shake-Flask method, as recommended by OECD Guideline 105, is the gold standard for this determination due to its reliability and direct measurement of saturation concentration.[7][8][9]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to determine solubility in various aqueous media, reflecting physiological pH conditions.

Causality: The choice of buffers (pH 1.2, 4.5, 6.8, and 7.4) simulates the environments of the stomach, small intestine, and blood plasma, providing data that is directly relevant to predicting in vivo dissolution.

-

Preparation of Media: Prepare 0.1 N HCl (pH ~1.2), pH 4.5 acetate buffer, and pH 6.8 and 7.4 phosphate-buffered saline (PBS).

-

Sample Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of each test medium in triplicate in glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker set at 25 °C ± 0.5 °C for 24-48 hours. A preliminary time-to-equilibrium study should be performed to confirm that this duration is sufficient to reach a plateau in concentration.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at >10,000 rpm for 15 minutes to pellet any suspended particles.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and quantify the concentration using a validated stability-indicating HPLC-UV method (as described in Section 3.2).

-

pH Verification: Measure the pH of the saturated solution post-equilibration to ensure the buffering capacity was maintained.

Data Presentation: pH-Solubility Profile

The quantitative results from the solubility assessment should be summarized for clear interpretation.

| Aqueous Medium | Final pH | Mean Solubility (µg/mL) | Standard Deviation | Classification |

| 0.1 N HCl | 1.25 | 150.7 | ± 8.2 | Slightly Soluble |

| Acetate Buffer | 4.51 | 145.3 | ± 7.5 | Slightly Soluble |

| PBS | 6.82 | 138.9 | ± 9.1 | Slightly Soluble |

| PBS | 7.41 | 135.2 | ± 6.8 | Slightly Soluble |

| Note: Data shown are hypothetical and for illustrative purposes. |

Solubility Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination.

Chemical Stability Profiling

Stability testing is essential to identify degradation pathways and determine the intrinsic chemical liability of a drug candidate. Forced degradation, or stress testing, is a regulatory requirement outlined in ICH Q1A(R2) that involves exposing the compound to harsh conditions to accelerate its decomposition.[3][4][11]

Protocol: Forced Degradation (Stress Testing)

Causality: The conditions chosen (acid, base, oxidation, heat, light) represent common stresses encountered during manufacturing, storage, and administration. This process is critical for developing a stability-indicating analytical method—one that can resolve the parent compound from all potential degradation products.[3]

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 1 N HCl to a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix stock solution with 1 N NaOH to a final drug concentration of 100 µg/mL. Incubate at 60°C for 4 hours.

-

Oxidative Degradation: Mix stock solution with 3% H₂O₂ to a final drug concentration of 100 µg/mL. Store in the dark at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in a calibrated oven at 80°C for 72 hours. Dissolve to 100 µg/mL for analysis.

-

Photolytic Degradation: Expose the stock solution (100 µg/mL in quartz cuvette) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] A dark control should be run in parallel.

-

-

Sample Quenching: At designated time points, withdraw aliquots. For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.

-

Analysis: Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC-UV Method

A self-validating analytical method is the cornerstone of a trustworthy stability study.

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 275 nm (or λmax determined by UV scan).

-

System Suitability: Before analysis, verify the system with 5 replicate injections of a standard solution. Acceptance criteria: USP Tailing Factor ≤ 2.0, Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration / Temp. | % Assay of Parent | % Degradation | Major Degradant (RT, min) |

| Control (Unstressed) | - | 99.8% | 0.2% | - |

| 1 N HCl | 24h / 60°C | 85.3% | 14.5% | DP1 (4.2 min) |

| 1 N NaOH | 4h / 60°C | 42.1% | 57.7% | DP2 (3.1 min) |

| 3% H₂O₂ | 24h / RT | 95.2% | 4.6% | DP3 (8.9 min) |

| Thermal (Solid) | 72h / 80°C | 98.9% | 0.9% | None observed |

| Photolytic | ICH Q1B | 91.5% | 8.3% | DP4 (11.5 min) |

| Note: Data shown are hypothetical and for illustrative purposes. % Assay is calculated relative to the control. |

Proposed Degradation Pathway and Workflow

The pyridin-2(1H)-one scaffold is an amide (a lactam). The most probable degradation pathway under hydrolytic stress involves the cleavage of this amide bond.

-

Acid-Catalyzed Hydrolysis (DP1): Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack by water and subsequent ring-opening.

-

Base-Catalyzed Hydrolysis (DP2): Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to a tetrahedral intermediate, which collapses to open the ring. This is typically faster than acid-catalyzed hydrolysis, as suggested by the hypothetical data.

Caption: Experimental workflow for forced degradation studies.

Summary and Implications for Development

This guide outlines the essential experimental framework for assessing the solubility and stability of this compound.

-

Solubility Insights: The hypothetical data suggest the compound is "slightly soluble" with minor pH-dependent effects. This information is paramount for selecting appropriate vehicles for preclinical studies and for guiding formulation scientists. For oral delivery, formulation strategies such as particle size reduction or amorphous solid dispersions may be necessary to enhance dissolution rates.

-

Stability Insights: The compound demonstrates significant susceptibility to base-catalyzed hydrolysis and moderate lability to acid hydrolysis and light. It appears relatively stable to oxidation and thermal stress. This profile dictates that during synthesis, purification, and formulation, strongly basic conditions must be avoided. For the final drug product, protection from light via amber vials or opaque packaging will be mandatory. The identified degradation products (DP1-DP4) would need to be characterized and monitored as potential impurities in future long-term stability studies.[11]

By following these robust, standards-aligned protocols, researchers can generate a high-integrity data package, mitigating risks and enabling the rational progression of this promising compound through the drug development process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. 1227594-89-9|this compound|BLD Pharm [bldpharm.com]

- 6. 3-fluoro-4-(trifluoromethyl)pyridin-2-ol - CAS:1227594-89-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

The Ascendancy of Trifluoromethylated Pyridinones in Modern Therapeutics: A Technical Guide to Key Therapeutic Targets

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridinone scaffold represents a pivotal advancement in medicinal chemistry. This guide provides an in-depth technical exploration of the therapeutic targets modulated by this privileged chemical class. By leveraging the unique physicochemical properties of the CF₃ moiety—including enhanced metabolic stability, increased lipophilicity, and potent electron-withdrawing effects—researchers have successfully designed novel inhibitors for a range of challenging disease targets. We will dissect the mechanism of action of these compounds against viral enzymes, oncogenic kinases, and other critical proteins, offering a comprehensive resource for researchers and drug development professionals. This document moves beyond a mere listing of compounds to explain the causal relationships behind their design and the self-validating nature of the experimental protocols used to characterize them.

Introduction: The Trifluoromethyl Effect on the Pyridinone Scaffold

The pyridine ring is a ubiquitous pharmacophore, but its functionalization with a trifluoromethyl group unlocks unique therapeutic potential.[1] The CF₃ group is not merely a passive substituent; it actively modulates the molecule's properties in several key ways:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation, which can increase a drug's half-life.[2][3]

-

Lipophilicity: The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[2][3]

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group alters the electronic distribution within the pyridinone ring, influencing electrostatic interactions with biological targets and potentially leading to stronger, more specific binding.[1]

These properties have been exploited to develop potent and selective inhibitors for a variety of therapeutic targets, which will be the focus of this guide.

Antiviral Targets: Inhibiting Viral Replication

HIV-1 Reverse Transcriptase: A Prime Target

One of the most significant successes for trifluoromethylated pyridinones is in the treatment of HIV-1 infection. The key target is the viral enzyme Reverse Transcriptase (RT), which is essential for converting the viral RNA genome into DNA for integration into the host cell's genome.[4]

Mechanism of Action: Trifluoromethylated pyridinones, such as the FDA-approved drug Doravirine (Pifeltro®) , act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4][5][6] They bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site.[7] This binding induces a conformational change in the enzyme, non-competitively inhibiting its function.[1][5] Doravirine has demonstrated a potent inhibitory concentration at 50% (IC₅₀) of 12.2 nM against wild-type HIV-1 RT.[5]

Experimental Workflow: HIV-1 Reverse Transcriptase Inhibition Assay

Below is a standardized protocol for assessing the inhibitory activity of a novel trifluoromethylated pyridinone against HIV-1 RT.

References

- 1. youtube.com [youtube.com]

- 2. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. iapac.org [iapac.org]

- 5. merckconnect.com [merckconnect.com]

- 6. Pifeltro (doravirine) for the treatment of HIV-1 infection [clinicaltrialsarena.com]

- 7. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one: A Core Building Block for Next-Generation Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Pyridinones in Medicinal Chemistry

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Within the vast landscape of fluorinated heterocycles, the 3-fluoro-4-(trifluoromethyl)pyridin-2(1H)-one scaffold has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of this compound, with a focus on its critical role in the development of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Doravirine.

The pyridinone core is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[2][3] The addition of a trifluoromethyl (-CF3) group at the 4-position and a fluorine atom at the 3-position creates a unique electronic and steric environment. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the N-H proton and the reactivity of the pyridinone ring system, while the fluorine atom can modulate binding interactions and metabolic pathways.

Synthesis of this compound: A Key Intermediate for Doravirine

The primary application of this compound is as a key intermediate in the synthesis of Doravirine (MK-1439), a potent NNRTI for the treatment of HIV-1 infection.[2][4][5][6] An efficient and scalable synthesis of this crucial building block is therefore of paramount importance. The most common synthetic route involves a multi-step process starting from readily available materials.

Synthetic Pathway Overview

The synthesis of this compound is intricately linked to the overall synthesis of Doravirine. A robust and scalable synthesis was detailed in Organic Letters and Organic Process Research & Development, highlighting a convergent approach.[4][6] The general strategy involves the construction of a chlorinated precursor, 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, which is then converted to the final pyridinone.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Methodological & Application

Synthesis of 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one: An Essential Building Block for Advanced Pharmaceutical Scaffolds

Introduction: The Strategic Importance of Fluorinated Pyridinones in Drug Discovery

The incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] The trifluoromethyl group (-CF3), in particular, can enhance metabolic stability, increase lipophilicity, and alter the electronic nature of a molecule, often leading to improved biological activity and bioavailability.[4][5] The pyridin-2(1H)-one moiety is a prevalent feature in numerous biologically active compounds. The target molecule, 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one (CAS 1227594-89-9), combines these privileged structural motifs, making it a highly valuable intermediate for the synthesis of novel therapeutics, particularly in antiviral research, as it is a known intermediate for compounds like Doravirine.[6]

This application note provides a comprehensive guide to a robust and scalable synthetic protocol for this compound, designed for researchers and scientists in drug development. The described methodology is grounded in established chemical principles and supported by authoritative literature, ensuring reliability and reproducibility.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach starting from readily available precursors. The core strategy involves the construction of the 4-(trifluoromethyl)pyridin-2(1H)-one scaffold, followed by a regioselective fluorination at the 3-position.

References

- 1. ossila.com [ossila.com]

- 2. chembk.com [chembk.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Experimental Procedures for the Fluorination of Pyridinones: Strategies and Protocols

An Application Guide for Researchers

Introduction: The Strategic Value of Fluorine in Pyridinone-Based Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, and the pyridinone motif is no exception.[1][2] This privileged heterocycle is a common feature in numerous therapeutic agents. The introduction of a fluorine atom can profoundly and beneficially alter a molecule's pharmacokinetic and pharmacodynamic profile.[3] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability and bioavailability, and increase binding affinity through favorable electrostatic interactions with protein targets.[1][2][3]

Despite these advantages, the synthesis of fluorinated heterocycles like pyridinones presents unique challenges.[1] This guide provides an in-depth overview of prevalent fluorination strategies, focusing on practical experimental procedures, the rationale behind methodological choices, and safety considerations for drug development professionals. We will delve into the workhorse of electrophilic fluorination and provide a detailed, field-tested protocol.

Pillar 1: Mechanistic Underpinnings of Pyridinone Fluorination

Choosing the correct fluorination strategy is dictated by the electronic nature of the pyridinone substrate and the desired regiochemistry. The two primary approaches are electrophilic and nucleophilic fluorination.

A. Electrophilic Fluorination: Reacting with "F+"

This is the most common approach for electron-rich pyridinone systems. The pyridinone, acting as a nucleophile, attacks an electrophilic fluorine source. The inherent electron-donating character of the endocyclic nitrogen and the exocyclic oxygen of the pyridinone ring activates the carbon framework, making it susceptible to electrophilic attack.

-

Mechanism: The reaction is generally considered a direct electrophilic aromatic substitution. The electron-rich π-system of the pyridinone attacks the electropositive fluorine atom of the reagent, proceeding through a cationic intermediate which then loses a proton to restore aromaticity.[4]

-

Key Reagents: The most widely used and versatile electrophilic fluorinating agent is Selectfluor® (F-TEDA-BF4). It is a stable, non-volatile, and relatively safe-to-handle crystalline solid, making it highly suitable for routine laboratory use. Another common reagent is N-Fluorobenzenesulfonimide (NFSI).[4]

-

Regioselectivity: The position of fluorination is governed by the electronic directing effects of the substituents on the pyridinone ring. For instance, in pyridin-2(1H)-ones, the hydroxyl group strongly activates the ring, often directing fluorination to the C3 or C5 positions.[5]

B. Nucleophilic Fluorination: Displacing with "F-"

This strategy is employed for electron-deficient pyridinone rings, where a good leaving group (e.g., -Cl, -Br, -NO2) can be displaced by a nucleophilic fluoride source.

-

Mechanism: The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[6][7] The fluoride anion attacks the electron-poor carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex), which then collapses by expelling the leaving group.

-

Key Reagents: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are the most common fluoride sources.[7][8] These reactions often require high temperatures and polar aprotic solvents (e.g., DMSO, DMF) and may be facilitated by phase-transfer catalysts to enhance the solubility and nucleophilicity of the fluoride salt.[8][9]

C. Emerging Strategies: Photoredox Catalysis

Modern synthetic chemistry has introduced milder, more versatile methods. Photoredox catalysis, using visible light to generate reactive radical intermediates, has emerged as a powerful tool for C-F bond formation under gentle conditions, expanding the scope of accessible fluorinated molecules.[10][11][12][13]

Pillar 2: In-Depth Experimental Protocol

This section provides a detailed, self-validating protocol for the regioselective electrophilic fluorination of a model 4-substituted pyridin-2(1H)-one using Selectfluor®. The causality behind each step is explained to ensure reproducibility and aid in troubleshooting.

Protocol 1: Electrophilic C3-Fluorination of 4-Methylpyridin-2(1H)-one

Objective: To synthesize 3-fluoro-4-methylpyridin-2(1H)-one with high regioselectivity.

Core Principle: The electron-donating nature of the hydroxyl group and the methyl group in the 4-methylpyridin-2(1H)-one tautomer activates the aromatic ring, directing the electrophilic attack of Selectfluor® preferentially to the C3 position.[5]

Workflow Overview:

Caption: General workflow for electrophilic fluorination.

Materials & Equipment:

-

Chemicals:

-

4-Methylpyridin-2(1H)-one

-

Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (CH3CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

-

Equipment:

-

Round-bottom flask with stir bar

-

Addition funnel

-

Argon or Nitrogen gas line

-

Ice bath

-

Magnetic stirrer

-

TLC plates, chamber, and UV lamp

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (nitrile is suitable).[14][15]

-

Fume Hood: Conduct all steps of the reaction and work-up in a well-ventilated chemical fume hood.[16]

-

Selectfluor® Handling: Selectfluor® is an oxidant and can cause irritation upon contact. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) before use.[15]

-

Quenching: The work-up procedure involves quenching the reaction. While this specific reaction is generally not violently exothermic upon quenching, always add quenching agents slowly and cautiously.[14]

Detailed Step-by-Step Methodology:

-

Reaction Setup:

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-methylpyridin-2(1H)-one (e.g., 1.0 mmol, 1.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

-

Add anhydrous acetonitrile (20 mL) via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Causality: Using an inert atmosphere and anhydrous solvent prevents side reactions with atmospheric moisture.

-

-

Reagent Addition:

-

In a separate flask, dissolve Selectfluor® (1.1 mmol, 1.1 eq) in anhydrous acetonitrile (10 mL).

-

Cool the reaction flask containing the pyridinone to 0 °C using an ice-water bath.

-

Slowly add the Selectfluor® solution to the reaction mixture dropwise over 15-20 minutes.[17]

-

Causality: Slow, cooled addition helps to control any potential exotherm and improves selectivity by minimizing the formation of di-fluorinated or other byproducts.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent). The product spot should be more nonpolar than the starting material. An LC-MS can also be used for more precise monitoring.

-

-

Work-up and Extraction:

-

Once the starting material is consumed, quench the reaction by adding deionized water (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Causality: Extraction isolates the organic product from the aqueous-soluble salts (including the Selectfluor® byproduct).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Causality: The brine wash helps to remove residual water from the organic phase.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

Purify the crude residue by flash column chromatography on silica gel. A gradient elution, for example, from 100% ethyl acetate to 5% methanol in ethyl acetate, is often effective.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the 3-fluoro-4-methylpyridin-2(1H)-one as a solid.

-

Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

-

Pillar 3: Data, Visualization & Troubleshooting

Data Presentation

The choice of solvent and reaction conditions can significantly impact the yield and selectivity of fluorination.

| Substrate | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Citation |

| Pyridin-2(1H)-one | CH3CN | RT | 3 | 85 | [5] |

| 4-Chloropyridin-2(1H)-one | H2O/CHCl3 | RT | 2 | 92 | [5] |

| 1,2-Dihydropyridine deriv. | CH3CN (dry) | 0 | 1 | 72-91 | [17] |

| Imidazo[1,2-a]pyridine | H2O | 80 | 12 | 70-85 | [18] |

Table 1: Representative conditions for electrophilic fluorination with Selectfluor®.

Visualizing the Mechanism

Caption: Mechanism of electrophilic attack on a pyridinone.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive Selectfluor®; Low reactivity of substrate. | Use a fresh bottle of Selectfluor®; Increase reaction temperature or time; Consider a stronger activating group on the pyridinone. |

| Multiple Products | Over-fluorination (di-fluorination); Non-selective reaction. | Add Selectfluor® more slowly at a lower temperature (0 °C); Use fewer equivalents of Selectfluor® (e.g., 1.05 eq). |

| Starting Material Recovered | Insufficient reaction time or temperature. | Increase reaction time and monitor carefully by TLC/LC-MS; Gently warm the reaction (e.g., to 40-50 °C). |

| Difficult Purification | Product and byproduct have similar polarity. | Try a different solvent system for chromatography; Consider derivatization or an alternative synthetic route. |

Conclusion

The electrophilic fluorination of pyridinones, particularly with user-friendly reagents like Selectfluor®, is a robust and reliable method for accessing valuable fluorinated building blocks for drug discovery.[5] By understanding the underlying mechanisms, carefully controlling reaction conditions, and adhering to safety protocols, researchers can efficiently generate novel molecular entities with potentially enhanced therapeutic properties. The protocols and insights provided herein serve as a foundational guide for scientists aiming to leverage the unique benefits of fluorine chemistry in the development of next-generation pyridinone-based pharmaceuticals.

References

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]